molecular formula C20H13NO2S B2383846 N-(9-oxothioxanthen-2-yl)benzamide CAS No. 243472-17-5

N-(9-oxothioxanthen-2-yl)benzamide

Cat. No.: B2383846
CAS No.: 243472-17-5
M. Wt: 331.39
InChI Key: SSESEXQTPHTHGL-UHFFFAOYSA-N
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Description

N-(9-oxothioxanthen-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a thioxanthene moiety attached to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxothioxanthen-2-yl)benzamide typically involves the reaction of 9-oxothioxanthene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 9-oxothioxanthene and benzoyl chloride.

    Reaction Conditions: Reflux in the presence of pyridine.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9-oxothioxanthen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioxanthene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(9-oxothioxanthen-2-yl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(9-oxothioxanthen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(9-oxothioxanthen-2-yl)benzamide: A derivative with a chlorine substituent.

    4-methoxy-N-(9-oxothioxanthen-2-yl)benzamide: A derivative with a methoxy substituent.

Uniqueness

N-(9-oxothioxanthen-2-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(9-oxothioxanthen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2S/c22-19-15-8-4-5-9-17(15)24-18-11-10-14(12-16(18)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSESEXQTPHTHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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